![molecular formula C38H48N8O12S B1235055 Mureidomycin A](/img/structure/B1235055.png)
Mureidomycin A
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Vue d'ensemble
Description
Mureidomycin A is a peptide.
Applications De Recherche Scientifique
Genome Mining and Antibiotic Development
Mureidomycin A has been a focus in the field of antimicrobial research, particularly in the discovery and development of new antibiotics. Jiang et al. (2015) explored the activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998, which led to the discovery of several mureidomycin analogues. These analogues demonstrated potent inhibitory activity against the pathogen Pseudomonas aeruginosa (Jiang et al., 2015).
Mechanism of Biosynthesis
Understanding the molecular mechanism behind mureidomycin biosynthesis is critical for antibiotic development. Liu et al. (2021) provided insights into this process by examining the activation of the mureidomycin biosynthetic gene cluster (BGC) in Streptomyces roseosporus. They highlighted the role of the exogenous regulatory gene ssaA in this activation process (Liu et al., 2021).
Related Antibiotic Classes
Grüschow et al. (2009) investigated the biosynthetic relations of mureidomycin with pacidamycins and napsamycins, which are uridyl peptide antibiotics inhibiting translocase I. Their study on precursor-directed biosynthesis led to the creation of new pacidamycin derivatives, opening doors to explore similar pathways in mureidomycin (Grüschow et al., 2009).
Inhibitory Action in Peptidoglycan Biosynthesis
The muraymycins, closely related to mureidomycin, were studied by McDonald et al. (2002). These nucleoside-lipopeptide antibiotics inhibit peptidoglycan biosynthesis and have shown broad-spectrum antimicrobial activity. Understanding the structure and activity of muraymycins can inform research into mureidomycin’s potential as an antimicrobial agent (McDonald et al., 2002).
Self-Resistance Mechanisms in Biosynthesis
Cui et al. (2018) explored the self-resistance mechanisms during muraymycin biosynthesis, which is also relevant for mureidomycin. They identified nucleotidyltransferase and phosphotransferase enzymes that modify the muraymycin structure, suggesting similar resistance mechanisms might exist for mureidomycin (Cui et al., 2018).
Novel Antibiotic Discovery
Gotoh et al. (2003) provided insights into the intrinsic resistance mechanisms of bacteria to mureidomycin. They found that Escherichia coli displays resistance to mureidomycin due to the expression of efflux systems. This study highlights the importance of understanding resistance mechanisms in the context of developing effective mureidomycin-based treatments (Gotoh et al., 2003).
Propriétés
Formule moléculaire |
C38H48N8O12S |
---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1 |
Clé InChI |
LLINEOOFHRQODR-QQCWUGGYSA-N |
SMILES isomérique |
CC(C(C(=O)N/C=C\1/C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES canonique |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Synonymes |
mureidomycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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